Cas no 10173-53-2 (2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline)
2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline Chemical and Physical Properties
Names and Identifiers
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- Benzenamine,2-(6-methyl-1H-benzimidazol-2-yl)-
- 2-(6-methyl-1H-benzimidazol-2-yl)aniline
- 2-(5-Methyl-1(3)H-benzimidazol-2-yl)-anilin
- 2-(5-methyl-1(3)H-benzimidazol-2-yl)-aniline
- 2-(5-methyl-1(3)H-benzoimidazol-2-yl)-aniline
- 5-Methyl-2-(2-amino-phenyl)-benzimidazol
- AC1L6MBJ
- AC1Q4Y79
- NSC163454
- Oprea1_525490
- Oprea1_603220
- SureCN2250359
- SureCN2681611
- Z57969255
- DTXSID50303912
- MLS001018604
- AB00087786-01
- CS-0243363
- 2-(6-methyl-1h-benzo[d]imidazol-2-yl)aniline
- SMR000354852
- 2-(5-methyl-1H-1,3-benzodiazol-2-yl)aniline
- AKOS002528798
- SCHEMBL2250359
- SR-01000211821
- EN300-262775
- NSC-163454
- 10173-53-2
- CHEMBL1518412
- HMS2655M23
- Benzenamine, 2-(6-methyl-1H-benzimidazol-2-yl)-
- Cambridge id 5534607
- SR-01000211821-1
- 2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline
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- MDL: MFCD00718751
- Inchi: 1S/C14H13N3/c1-9-6-7-12-13(8-9)17-14(16-12)10-4-2-3-5-11(10)15/h2-8H,15H2,1H3,(H,16,17)
- InChI Key: LRDGQNBZALRXLA-UHFFFAOYSA-N
- SMILES: N1C(C2C=CC=CC=2N)=NC2C=CC(C)=CC1=2
Computed Properties
- Exact Mass: 223.11109
- Monoisotopic Mass: 223.111
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 268
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 54.7Ų
Experimental Properties
- Density: 1.247
- Boiling Point: 469°Cat760mmHg
- Flash Point: 268.7°C
- Refractive Index: 1.714
- PSA: 54.7
- LogP: 3.70170
2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M322583-10mg |
2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline |
10173-53-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M322583-50mg |
2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline |
10173-53-2 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M322583-100mg |
2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline |
10173-53-2 | 100mg |
$ 230.00 | 2022-06-04 | ||
| Chemenu | CM442472-1g |
Benzenamine, 2-(6-methyl-1H-benzimidazol-2-yl)- |
10173-53-2 | 95%+ | 1g |
$592 | 2023-01-13 | |
| Enamine | EN300-262775-0.05g |
2-(5-methyl-1H-1,3-benzodiazol-2-yl)aniline |
10173-53-2 | 86% | 0.05g |
$101.0 | 2024-06-18 | |
| Enamine | EN300-262775-0.1g |
2-(5-methyl-1H-1,3-benzodiazol-2-yl)aniline |
10173-53-2 | 86% | 0.1g |
$152.0 | 2024-06-18 | |
| Enamine | EN300-262775-0.25g |
2-(5-methyl-1H-1,3-benzodiazol-2-yl)aniline |
10173-53-2 | 86% | 0.25g |
$216.0 | 2024-06-18 | |
| Enamine | EN300-262775-0.5g |
2-(5-methyl-1H-1,3-benzodiazol-2-yl)aniline |
10173-53-2 | 86% | 0.5g |
$407.0 | 2024-06-18 | |
| Enamine | EN300-262775-1.0g |
2-(5-methyl-1H-1,3-benzodiazol-2-yl)aniline |
10173-53-2 | 86% | 1.0g |
$528.0 | 2024-06-18 | |
| Enamine | EN300-262775-2.5g |
2-(5-methyl-1H-1,3-benzodiazol-2-yl)aniline |
10173-53-2 | 86% | 2.5g |
$1034.0 | 2024-06-18 |
2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline Related Literature
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Shivani Sharma,Chia-Ming Wu,Ranjit T. Koodali,N. Rajesh RSC Adv., 2016,6, 26668-26678
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
Additional information on 2-(5-Methyl-1H-1,3-benzodiazol-2-yl)aniline
Benzenamine,2-(6-methyl-1H-benzimidazol-2-yl) and Its Significance in Modern Chemical Research
Benzenamine,2-(6-methyl-1H-benzimidazol-2-yl) (CAS no. 10173-53-2) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its intricate molecular structure, combines the aromatic stability of benzene with the heterocyclic complexity of benzimidazole, making it a valuable scaffold for developing novel therapeutic agents. The presence of a methyl group at the 6-position of the benzimidazole ring introduces additional functional diversity, enabling a wide range of chemical modifications and biological interactions.
The benzenamine moiety is a well-known pharmacophore in medicinal chemistry, known for its ability to interact with various biological targets. Its amine group can form hydrogen bonds, participate in salt formation, and engage in metal coordination, making it a versatile component in drug design. When coupled with the 6-methyl-1H-benzimidazol-2-yl group, the compound exhibits enhanced binding affinity and selectivity towards specific enzymes and receptors. This combination has been explored in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes and affinity of Benzenamine,2-(6-methyl-1H-benzimidazol-2-yl) towards various biological targets with high accuracy. These studies have highlighted its potential as an inhibitor of kinases and other enzymes involved in signal transduction pathways. For instance, computational models have suggested that this compound can effectively disrupt the activity of Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune diseases. This has opened up new avenues for developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.
In vitro studies have further validated these computational predictions. Researchers have synthesized derivatives of Benzenamine,2-(6-methyl-1H-benzimidazol-2-yl) and evaluated their inhibitory effects on JAKs and other relevant enzymes. The results have been promising, demonstrating significant reduction in enzyme activity at submicromolar concentrations. Additionally, structural biology techniques such as X-ray crystallography have been employed to elucidate the binding interactions between this compound and its target proteins. These structural insights have provided valuable information for optimizing the compound's pharmacokinetic properties and improving its therapeutic efficacy.
The versatility of Benzenamine,2-(6-methyl-1H-benzimidazol-2-yl) extends beyond its role as an enzyme inhibitor. Its molecular framework also makes it an excellent candidate for developing antimicrobial agents. The benzimidazole core is known to exhibit broad-spectrum antimicrobial activity by interfering with DNA replication and transcription in bacteria and fungi. By incorporating the benzenamine moiety into this scaffold, researchers have been able to enhance these antimicrobial properties while maintaining selectivity against pathogenic organisms. This has particular relevance in the context of rising antibiotic resistance, where novel antimicrobial strategies are urgently needed.
Another area where Benzenamine,2-(6-methyl-1H-benzimidazol-2-yl) has shown promise is in the development of anticancer agents. The compound's ability to inhibit key signaling pathways involved in cell proliferation and survival has made it a attractive candidate for cancer therapy. Preclinical studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells while sparing healthy cells. Furthermore, their ability to cross the blood-brain barrier has opened up possibilities for treating central nervous system tumors. These findings have sparked interest among oncologists and pharmaceutical companies looking for next-generation cancer treatments.
The synthesis of Benzenamine,2-(6-methyl-1H-benzimidazol-2-yl) presents unique challenges due to its complex structure. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition metal-catalyzed cross-coupling reactions have enabled efficient construction of the benzimidazole core, while protecting group strategies have allowed for selective functionalization at multiple sites. These advancements have not only facilitated the synthesis of this compound but also paved the way for exploring its derivatives as potential drug candidates.
The future prospects for Benzenamine,2-(6-methyl-1H-benzimidazol-2-yl) are promising, with ongoing research aimed at further optimizing its therapeutic potential. Efforts are being made to improve its solubility, bioavailability, and metabolic stability through structural modifications. Additionally, interdisciplinary approaches combining chemical biology with machine learning are being employed to accelerate the discovery of new derivatives with enhanced properties. As our understanding of biological systems continues to grow, compounds like Benzenamine,2-(6-methyl-1H-benzimidazol-2-yl) are expected to play a crucial role in addressing some of the most pressing challenges in medicine today.
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